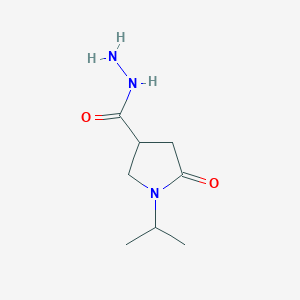

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide

Description

Properties

IUPAC Name |

5-oxo-1-propan-2-ylpyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-5(2)11-4-6(3-7(11)12)8(13)10-9/h5-6H,3-4,9H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEWIWWNEASKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide typically follows these key steps:

- Formation of the 5-oxopyrrolidine-3-carboxylic acid or ester intermediate.

- Introduction of the isopropyl group at the nitrogen or carbon position.

- Conversion of the carboxylic acid or ester to the corresponding carbohydrazide by reaction with hydrazine hydrate.

This approach ensures the preservation of the pyrrolidinone ring while functionalizing the molecule to the desired carbohydrazide.

Preparation of 5-Oxopyrrolidine-3-carboxylic Acid/Ester Intermediate

According to synthetic protocols reported in the literature, the 5-oxopyrrolidine-3-carboxylic acid derivatives are commonly prepared by cyclization reactions involving amino acids or related precursors. Esterification of these acids to methyl or other esters is performed by conventional methods using acid catalysts and alcohols under reflux conditions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Cyclization | Intramolecular cyclization | Amino acid precursors, acid/base catalysis | 5-Oxopyrrolidine-3-carboxylic acid |

| Esterification | Fischer esterification | Methanol, acid catalyst, reflux | Methyl 5-oxopyrrolidine-3-carboxylate |

Introduction of the Isopropyl Group

The isopropyl substituent is introduced typically via alkylation or substitution reactions. One documented method involves treatment of the pyrrolidinone derivative with isopropanol in the presence of sulfuric acid, facilitating electrophilic substitution at the appropriate position on the aromatic or heterocyclic ring system.

- Example: Reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with propan-2-ol and sulfuric acid yields the isopropyl-substituted derivative.

This method is effective for introducing the isopropyl group without disrupting the pyrrolidinone core structure.

Conversion to Carbohydrazide

The critical step in obtaining this compound is the conversion of the ester or acid intermediate to the carbohydrazide. This is achieved by reacting the ester with hydrazine hydrate under reflux conditions in an appropriate solvent such as isopropanol.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrazinolysis | Nucleophilic substitution | Hydrazine hydrate, reflux in isopropanol | This compound |

This reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, replacing the ester group with the hydrazide moiety.

Representative Detailed Procedure

A representative synthesis based on the literature is as follows:

Ester Preparation : The 5-oxopyrrolidine-3-carboxylic acid is esterified by refluxing with methanol and an acid catalyst to give methyl 5-oxopyrrolidine-3-carboxylate.

Isopropylation : The ester or acid is treated with isopropanol in the presence of sulfuric acid under reflux to introduce the isopropyl group.

Hydrazide Formation : The isopropyl-substituted ester is reacted with hydrazine hydrate in isopropanol at reflux temperature for several hours, yielding the target carbohydrazide.

The purity and identity of the product are confirmed by spectroscopic methods such as ^1H and ^13C NMR, FT-IR, and mass spectrometry.

Analytical Data Supporting the Synthesis

NMR Spectroscopy : Characteristic signals for the hydrazide NH protons appear as singlets typically around 8–12 ppm in ^1H NMR. The isopropyl group shows methyl doublets near 1.0–1.2 ppm and a methine multiplet around 3.5–4.0 ppm.

FT-IR Spectroscopy : Strong absorption bands for the hydrazide carbonyl (C=O) appear near 1650–1700 cm^−1, and NH stretching vibrations are observed around 3200–3400 cm^−1.

Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular composition.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Oxopyrrolidine-3-carboxylic acid | Methanol, acid catalyst, reflux | Methyl ester | 80–90 | Standard esterification |

| 2 | Methyl ester | Isopropanol, H2SO4, reflux | Isopropyl-substituted ester | 70–85 | Electrophilic substitution |

| 3 | Isopropyl ester | Hydrazine hydrate, reflux in isopropanol | This compound | 75–90 | Hydrazinolysis |

Additional Notes

Alternative synthetic routes may involve direct amidation of the acid with hydrazine, but ester intermediates generally provide better yields and cleaner reactions.

Reaction times and temperatures are optimized to avoid degradation of the pyrrolidinone ring.

Purification is typically achieved by recrystallization from solvents such as DMF/water mixtures.

Chemical Reactions Analysis

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

- Oxidized derivatives with additional oxygen functionalities.

- Reduced derivatives with hydroxyl groups.

- Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide serves as a building block in synthesizing bioactive molecules, indicating its role in medicinal chemistry. It can also be employed to develop new materials with specific properties, such as polymers and coatings, thus highlighting its importance in materials science. Additionally, it functions as a probe in biochemical assays to study enzyme activities and protein interactions, demonstrating its utility in biological studies.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: Forms corresponding oxo derivatives using oxidizing agents like potassium permanganate () or chromium trioxide () in an acidic medium.

- Reduction: Converts the carbonyl group to an alcohol using reducing agents like sodium borohydride () or lithium aluminum hydride ().

- Substitution: The hydrazide group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides in the presence of a base like triethylamine.

This compound has potential in medicinal chemistry because of its possible biological activities. Its mechanism of action depends on the specific application, potentially interacting with biological targets like enzymes or receptors. The hydrazide group may form covalent bonds with active site residues, which can inhibit enzyme activity or modulate receptor function.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Modifications of 5-oxopyrrolidine compounds can enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria . Studies evaluating derivatives of 5-oxopyrrolidine compounds have demonstrated that certain modifications enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (MRSA)

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus (MRSA) |

| Standard Antibiotic | 50 | Staphylococcus aureus |

Antioxidant Activity

Pyrrolidine derivatives, including 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, exhibit antioxidant properties . Some derivatives have demonstrated antioxidant effects comparable to well-known antioxidants like ascorbic acid in DPPH radical scavenging assays . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes by forming stable adducts with active site residues.

Receptors: It may modulate receptor activity by binding to specific sites, altering signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Synthesis : Most derivatives involve hydrazine reactions with esters or acids under reflux. The isopropyl group in the target compound may require tailored conditions due to steric hindrance.

- Substituent Effects: Bulky groups (e.g., benzyl) increase lipophilicity but may reduce solubility.

Physicochemical Properties

Comparative data for melting points, spectral features, and elemental analysis:

Key Observations :

Reactivity and Functionalization

The carbohydrazide group enables diverse reactions:

- Hydrazone Formation : 1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide reacts with aldehydes/ketones to form hydrazones (e.g., compounds 4a–c), confirmed by ¹H-NMR .

- Heterocyclic Systems : Condensation with diketones yields pyrazole/pyrrole derivatives (e.g., compounds 6, 7), with characteristic NMR signals at 5.65–6.23 ppm .

Comparison Table: Substituent Impact on Properties

Biological Activity

1-Isopropyl-5-oxopyrrolidine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl derivatives with hydrazine and appropriate carbonyl compounds. The following reaction scheme outlines the general synthetic pathway:

- Starting Materials : Isopropyl pyrrolidine derivative and hydrazine hydrate.

- Reaction Conditions : The mixture is heated under reflux in an appropriate solvent (e.g., ethanol) for several hours.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study evaluating derivatives of 5-oxopyrrolidine compounds demonstrated that certain modifications enhance their effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The compound exhibited a Minimum Inhibitory Concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus (MRSA) |

| Standard Antibiotic | 50 | Staphylococcus aureus |

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds, including this compound, exhibit anticancer properties. In vitro studies on lung cancer cell lines (A549) showed that these compounds induce apoptosis and inhibit cell proliferation effectively. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 20 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies indicated a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Mechanism Investigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.